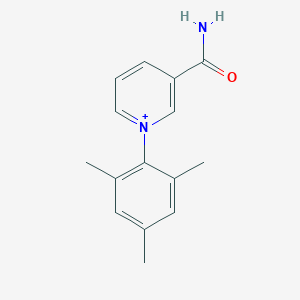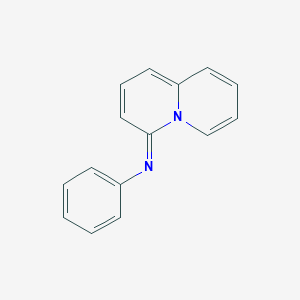![molecular formula C10H7N5 B372676 1-pyridin-2-yltriazolo[4,5-c]pyridine](/img/structure/B372676.png)
1-pyridin-2-yltriazolo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-pyridin-2-yltriazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring. The molecular formula of this compound is C8H6N4, and it has a molecular weight of 158.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-pyridin-2-yltriazolo[4,5-c]pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopyridine with an appropriate azide under thermal or microwave conditions. The reaction typically proceeds through a cycloaddition mechanism, forming the triazole ring fused to the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-pyridin-2-yltriazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridine N-oxides, while reduction may produce partially or fully reduced derivatives .
Scientific Research Applications
1-pyridin-2-yltriazolo[4,5-c]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-pyridin-2-yltriazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 1H-1,2,3-Triazolo[4,5-b]pyridine
- 2,6-bis(1,2,3-triazol-4-yl)pyridine
- Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone
Uniqueness
1-pyridin-2-yltriazolo[4,5-c]pyridine is unique due to its specific triazole-pyridine fusion, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H7N5 |
|---|---|
Molecular Weight |
197.2g/mol |
IUPAC Name |
1-pyridin-2-yltriazolo[4,5-c]pyridine |
InChI |
InChI=1S/C10H7N5/c1-2-5-12-10(3-1)15-9-4-6-11-7-8(9)13-14-15/h1-7H |
InChI Key |
QPCYALMMYISOSP-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)N2C3=C(C=NC=C3)N=N2 |
Canonical SMILES |
C1=CC=NC(=C1)N2C3=C(C=NC=C3)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


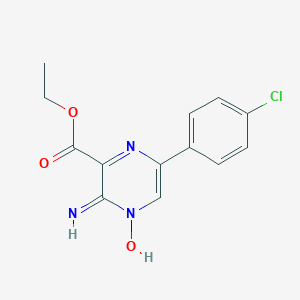
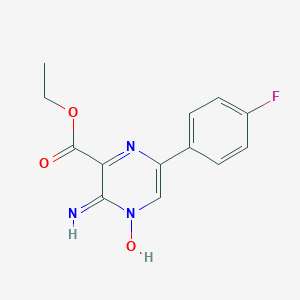
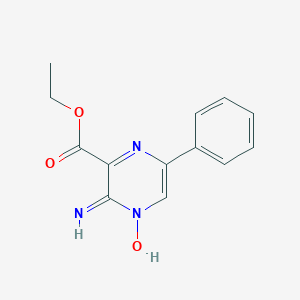
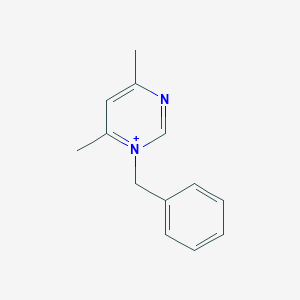
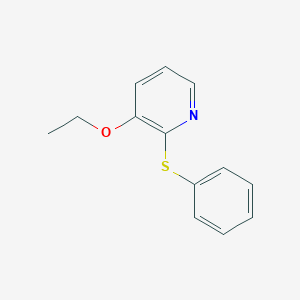
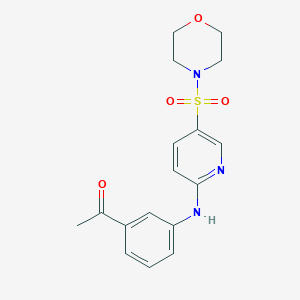
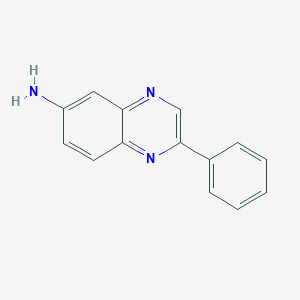
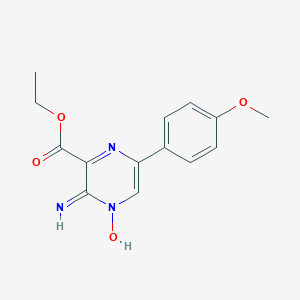

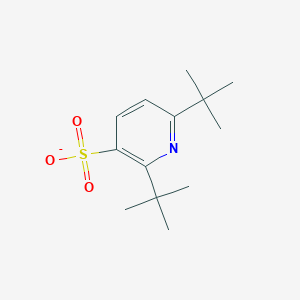

![8,10-dimethylpyrido[1,2-a]quinolinium](/img/structure/B372614.png)
